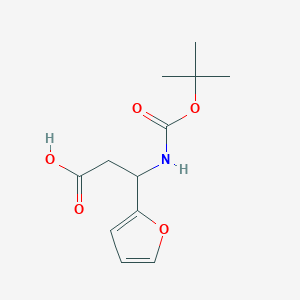

3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Although there's no direct synthesis for "3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid" found, synthesis strategies for similar compounds provide insight. A related synthesis involves the preparation of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate through alkylation and coupling processes, showcasing methods for incorporating complex groups into the carbon chain (Hsiao, 1998).

Molecular Structure Analysis

The molecular structure of "3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid" features a tert-butoxycarbonyl group that provides steric hindrance and protects the amino group, alongside a furan ring that contributes to the compound's aromatic character. These features significantly influence the compound’s reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chemical reactions involving similar structures have been documented, such as the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, demonstrating the versatility of these compounds in forming amino acids and related derivatives with heteroaryl groups like furan (Kitagawa et al., 2004).

Scientific Research Applications

Synthesis and Biological Activity

3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid (Boc-furylalanine) is utilized in the synthesis of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, which exhibit root growth-inhibitory activity. This synthesis involves a series of steps including condensation, amide hydrolysis, and root growth inhibition assessment using rape seed germination assays (Kitagawa & Asada, 2005).

Chemical Synthesis and Stereochemistry

This compound plays a role in the enantioselective synthesis of neuroexcitants, exemplified by the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA). The synthesis involves the coupling of glycine derivative tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (BOC-BMI) with specific bromomethyl-2-methoxymethyl-5-tert-butylisoxazolin-3-one, highlighting the relevance of Boc-furylalanine in stereochemically controlled synthetic pathways (Pajouhesh et al., 2000).

Antimicrobial Activity

The derivatives of 3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid show significant antimicrobial activity. Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes lead to the formation of 3-aryl-3-(furan-2-yl)propenoic acid derivatives. These compounds, including the starting compounds and their hydroarylation products, demonstrate good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus (Kalyaev et al., 2022).

properties

IUPAC Name |

3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIWANHPRXTWCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.